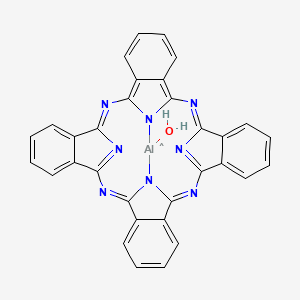
Aluminum phthalocyanine hydroxide
Vue d'ensemble
Description
Aluminum Phthalocyanine Hydroxide is a compound with the linear formula C32H17AlN8O . It is generally available in most volumes and high purity, submicron and nanopowder forms may be considered . It is light, nonmagnetic, and non-sparking .
Synthesis Analysis
The synthesis of Aluminum Phthalocyanine Hydroxide involves the formation of organic-inorganic hybrid materials comprising nanoscaled layered silicates and native aluminum hydroxide phthalocyanine . This allows for the exploitation of their unique photophysical properties in aqueous ambience .
Molecular Structure Analysis
Aluminum Phthalocyanine Hydroxide has a highly conjugated cyclic structure with a central chelated metal ion . The choice of metal and the inclusion of peripheral, bay, or axial functionalization groups can strongly influence the physical and chemical properties of the compound .
Physical And Chemical Properties Analysis
Aluminum Phthalocyanine Hydroxide has a molecular weight of 556.51 . It appears as a solid and has a melting point of over 300°C . Its solubility in water is not specified .
Applications De Recherche Scientifique
Photophysical Properties and Applications
Enhanced Photophysical Properties with Nano-Clays : Aluminum hydroxide phthalocyanine (Al(OH)Pc) shows improved photophysical properties when combined with nanoscaled layered silicates. This hybrid formation enables the efficient emission of Al(OH)Pc and generation of singlet oxygen in aqueous solutions, suggesting potential applications in photodynamic therapy and environmental photocatalysis (Staniford et al., 2015).
Optical Oxygen Sensing : Aluminum 2,9,16,23-tetraphenoxy-29H, 31H-phthalocyanine hydroxide (AlPc(OH)) combined with polystyrene creates a film for optical oxygen sensing based on fluorescence quenching. This application highlights its use in oxygen level monitoring, potentially useful in various industrial and scientific settings (Amao et al., 2000).
Aggregation in Water/Ethanol Mixtures : Research on the aggregation behavior of aluminum phthalocyanine hydroxide (AlPcOH) in different water/ethanol mixtures provides insights into its colloidal stability and applications in formulations where aggregation control is essential (Tsubone et al., 2014).
Applications in Catalysis and Nanostructures
Catalysis in Chemical Reactions : Aluminum phthalocyanine (AlPc) acts as an effective catalyst for cyanosilylation of aldehydes, suggesting its potential applications in organic synthesis and industrial chemical processes (Rajagopal et al., 2007).
Magnetic Properties in Nanostructures : The synthesis of magnetic aluminum phthalocyanine (AlPc) molecules on Au(111) surfaces in ultrahigh vacuum conditions indicates its potential in the development of magnetic nanostructures for electronic and photonic applications (Hong et al., 2016).
Miscellaneous Applications
Theranostic Applications : Aluminum phthalocyanine nanoparticles show promise as multifunctional theranostic agents for photodynamic therapy, coupled with imaging-guided drug delivery and possibly fluorescence diagnostics (Asem et al., 2016).
Interactions in Hybrid Materials : Studies on aluminum phthalocyanine molecules in silica pore networks offer insights into its applications in nanotechnology, potentially useful in catalysis, optics, medicine, and gas sensing (González-Santiago & García-Sánchez, 2011).
Safety And Hazards
Propriétés
InChI |
InChI=1S/C32H16N8.Al.H2O/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H2/q-2;+2; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXXBAMNGHXZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18AlN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum phthalocyanine hydroxide | |
CAS RN |
15554-15-1 | |
| Record name | Aluminum phthalocyanine hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



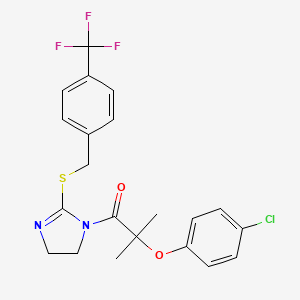
![1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2558417.png)
![1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2558418.png)
![2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2558421.png)
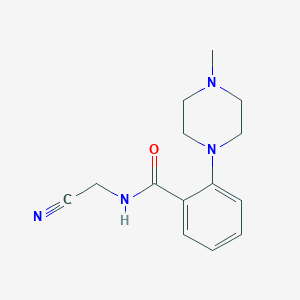
![(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)
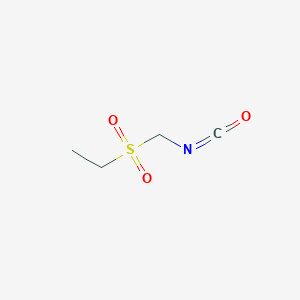
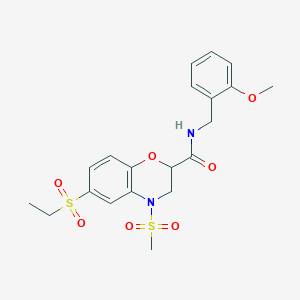
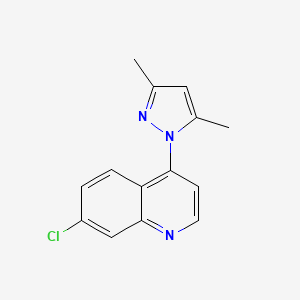
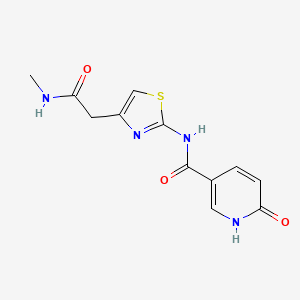
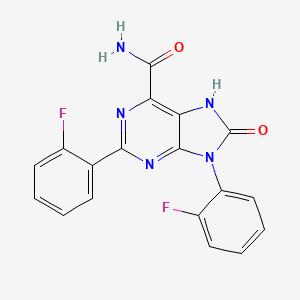
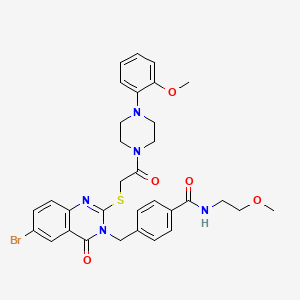
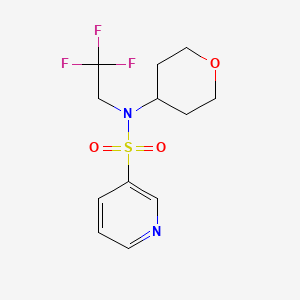
![3-(4-Bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2558438.png)